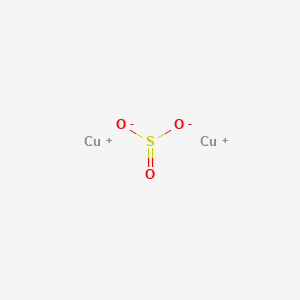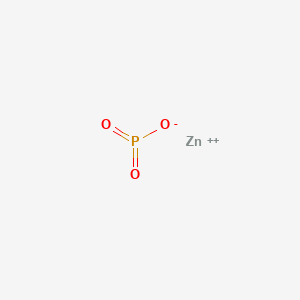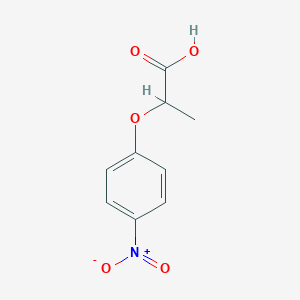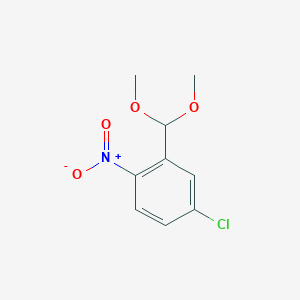![molecular formula C28H55P B077139 9-Icosyl-9-phosphabicyclo[3.3.1]nonane CAS No. 13887-00-8](/img/structure/B77139.png)
9-Icosyl-9-phosphabicyclo[3.3.1]nonane
Descripción general
Descripción
9-Icosyl-9-phosphabicyclo[3.3.1]nonane, also known as phospholipid ether analogues (PLEs), is a novel class of lipids. It is structurally similar to phospholipids, which are essential components of cell membranes, but has an ether bond instead of an ester bond. The molecular formula is C28H55P .
Molecular Structure Analysis
The molecular structure of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane is characterized by a phosphabicyclo[3.3.1]nonane core with an icosyl (eicosyl) group attached . The average mass is 422.710 Da and the monoisotopic mass is 422.404144 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane are not fully detailed in the available sources. The molecular formula is C28H55P . The average mass is 422.710 Da and the monoisotopic mass is 422.404144 Da . More research is needed to provide a comprehensive analysis of its physical and chemical properties.Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Catalysis:
- Hara et al. (2007) synthesized 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes, which were used in asymmetric cyclization to produce chiral tetrahydroquinolines, facilitated by palladium-catalyzed allylic alkylation (Hara et al., 2007).
- Hamada et al. (1996) developed new monodentate chiral phosphines using a similar compound, which proved useful in asymmetric allylic substitution reactions (Hamada et al., 1996).
- Abbenhuis et al. (1995) successfully applied a 9-Phosphabicyclo[3.3.1]non-9-yl ferrocene derivative in asymmetric catalysis, demonstrating its utility as a chiral ligand (Abbenhuis et al., 1995).
Synthesis and Characterization of Novel Compounds:
- Bungu and Otto (2007) explored the steric and electronic properties of bicyclic phosphines, including 9-phosphabicyclo[3.3.1]nonane derivatives (Bungu & Otto, 2007).
- Robertson et al. (2001) synthesized novel chiral phosphines derived from limonene, including 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane (Robertson et al., 2001).
Nanoparticle Synthesis:
- Sardar and Shumaker-Parry (2009) used a related compound, 9-Borabicyclo [3.3.1] nonane, in the synthesis of gold, silver, palladium, and platinum nanoparticles (Sardar & Shumaker-Parry, 2009).
Ligand Synthesis and Coordination Chemistry:
- Zayya et al. (2012) synthesized novel 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones and explored their coordination properties, including the synthesis of a stable platinum complex (Zayya et al., 2012).
- Haddow et al. (2016) prepared 9-Amino-9-phosphabicyclo[3.3.1]nonanes, investigating their stability and application in Cr-catalyzed ethene oligomerization (Haddow et al., 2016).
Organic Synthesis and Chemical Reactions:
- Singaram (1992) detailed the synthesis of B-amino-9-borabicyclo[3.3.1]nonanes and their application in aminoboration of isocyanates (Singaram, 1992).
- Lister et al. (2014) investigated the barriers to M–P rotation in tertiary phobane complexes, using 9-butylphosphabicyclo[3.3.1]nonane derivatives (Lister et al., 2014).
Propiedades
IUPAC Name |
9-icosyl-9-phosphabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H55P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-29-27-22-20-23-28(29)25-21-24-27/h27-28H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUBJAXSVUKLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCP1C2CCCC1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H55P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065672 | |
| Record name | 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
9-Icosyl-9-phosphabicyclo[3.3.1]nonane | |
CAS RN |
13887-00-8 | |
| Record name | 9-Eicosyl-9-phosphabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13887-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Phosphabicyclo(3.3.1)nonane, 9-eicosyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013887008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-icosyl-9-phosphabicyclo[3.3.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



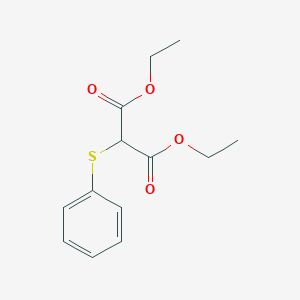



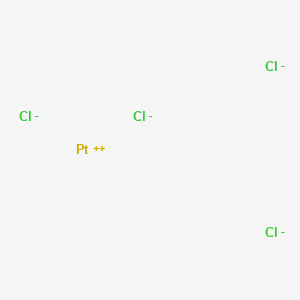

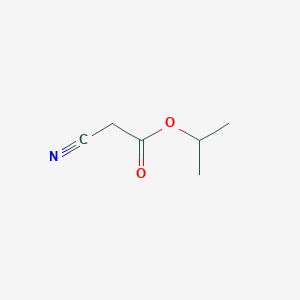
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)
